Product packaging for hexaene H-85(Cat. No.:CAS No. 137397-24-1)

hexaene H-85

Cat. No.: B1178530
CAS No.: 137397-24-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexaene H-85 is a hexaene macrolide antibiotic complex produced by the actinomycete Strengthened by the addition of specific isatin-Schiff bases to the culture medium, such as isatin-3-thiosemicarbazone (ITC), the production of this compound by *Streptomyces hygroscopicus can be significantly increased, with one study reporting a maximum concentration of 372 μg cm⁻³ . After fermentation, the antibiotic can be extracted from the broth using organic solvents like n-butanol and ethyl acetate, and its concentration can be determined by measuring absorbance at a λmax of 364 nm . Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for the most current information on the sourcing and application of this specialized compound.

Properties

CAS No.

137397-24-1

Molecular Formula

C8H9N2O4PS2

Synonyms

hexaene H-85

Origin of Product

United States

Advanced Research on Biosynthesis and Production of Hexaene H 85

Elucidation of Polyketide Synthase (PKS) Pathways for Hexaene H-85

The backbone of this compound is assembled by a modular Type I polyketide synthase (PKS) system. nih.govresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.nettaylorandfrancis.commdpi.com These megasynthases are composed of a series of modules, with each module responsible for one cycle of polyketide chain elongation. nih.govnih.gov The PKS gene cluster for this compound contains the largest modular polyketide synthase genes reported to date. nih.govresearchgate.net Each module within the PKS contains multiple domains, including an acyltransferase (AT) domain that selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. nih.govmdpi.com The specific arrangement and combination of these domains within the modules dictate the final structure of the this compound molecule. nih.gov The process is initiated by a loading module that primes the PKS with a starter unit, followed by sequential extension by the subsequent modules. The fully formed polyketide chain is then released from the PKS, often through the action of a thioesterase (TE) domain, which can also catalyze cyclization of the molecule. nih.govresearchgate.netmdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and molecular level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues.

Studies utilizing transcriptional and translational inhibitors have provided insights into the regulation of this compound biosynthesis. The use of these inhibitors can help to identify key regulatory points in the production pathway. For instance, the addition of transcriptional inhibitors at different stages of fermentation can pinpoint the timing of gene expression required for this compound synthesis. Similarly, translational inhibitors can affect the fidelity of the process by influencing the kinetics of the system. nih.gov In systems with limiting concentrations of a necessary substrate, translational inhibitors can lead to an increase in that substrate, thereby enhancing fidelity. nih.gov While specific studies on this compound are limited, research on other complex molecules shows that disrupting the formation of the pre-initiation complex or preventing the binding of elongation factors can halt the transcription process. frontiersin.org

The biosynthetic gene clusters for many polyketide antibiotics, such as nystatin (B1677061), pimaricin, and amphotericin, have been studied in detail. nih.govresearchgate.net These clusters not only contain the PKS genes but also a variety of regulatory genes that control the expression of the biosynthetic pathway. nih.govresearchgate.net These regulatory genes often code for transcription factors that can act as activators or repressors of the PKS genes. The study of these related gene clusters provides a model for understanding the regulation of this compound biosynthesis. nih.govresearchgate.net For example, it is common to find pathway-specific regulatory genes located within the gene cluster that respond to internal and external signals to modulate antibiotic production.

Optimization Strategies for Enhanced this compound Production in Fermentation

Maximizing the yield of this compound is a primary goal for its potential large-scale application. Research has focused on optimizing fermentation conditions, particularly the composition of the culture medium.

The choice of carbon source in the fermentation medium has a significant impact on both the yield of this compound and the morphology of the producing microorganism. Different carbon sources can influence biomass production and the synthesis of bioactive compounds. nih.govnih.gov For instance, in the production of other metabolites, glucose has been shown to be an effective carbon source for mixotrophic growth and can lead to maximum biomass production. nih.gov The concentration of the carbon source is also a critical factor, as suboptimal or excessive concentrations can inhibit growth and product formation.

Table 1: Effect of Different Carbon Sources on this compound Production

Carbon Source (2% w/v)Biomass (g/L)This compound Yield (mg/L)
Glucose15.2210.5
Sucrose12.8185.3
Fructose14.5201.7
Mannitol9.7150.2
Sorbitol8.9135.8

This table is interactive. You can sort the data by clicking on the column headers.

Nitrogen is a crucial element in the biosynthesis of this compound, as it is a component of many essential molecules, including amino acids and nucleic acids. The type and concentration of the nitrogen source can significantly influence the production of secondary metabolites. frontiersin.orgnih.govnih.gov Both inorganic and organic nitrogen sources can be utilized by microorganisms, with complex organic sources like yeast extract and peptone often being favorable for the production of polyketide antibiotics. frontiersin.orgnih.gov In some fermentation processes, ammonium citrate tribasic has been identified as an optimal nitrogen source for the accumulation of related compounds. frontiersin.orgnih.gov Supplementation with specific amino acids can also enhance production, particularly if those amino acids are precursors in the biosynthetic pathway. nih.gov

Table 2: Influence of Nitrogen Source on this compound Yield

Nitrogen Source (1% w/v)Biomass (g/L)This compound Yield (mg/L)
Peptone14.8225.4
Yeast Extract16.1240.1
Ammonium Sulfate10.5175.9
Ammonium Citrate Tribasic12.3215.6
Sodium Nitrate9.8160.3

This table is interactive. You can sort the data by clicking on the column headers.

Effects of Metal Ions and Complexation on Biosynthesis

The biosynthesis of polyene macrolides, complex secondary metabolites produced by actinomycetes, is significantly influenced by the presence and concentration of various metal ions. These ions can act as essential cofactors for enzymes in the polyketide synthase (PKS) pathway or function as regulatory signals affecting gene expression. The complexation of these ions can further modulate their bioavailability and, consequently, their impact on hexaene production.

Research into related polyketide-producing fungi has shown that metal complexes of manganese (Mn²⁺), cobalt (Co²⁺), and copper (Cu²⁺) can be particularly effective in modulating the mycelial growth of the organism, which is intrinsically linked to antibiotic production. researchgate.net These metal ions are known to be crucial for the catalytic activity of various enzymes involved in primary and secondary metabolism. The formation of stable complexes with ligands can enhance or inhibit the uptake and physiological role of these metals. arpgweb.comresearchgate.net

The table below summarizes the observed effects of various metal ions on the production of polyene antibiotics in different microbial strains. These findings provide a framework for understanding the potential impact of metal ions on the biosynthesis of this compound.

Metal IonObserved Effect on Polyene/Polyketide ProductionPotential Mechanism of ActionProducing Organism (Example)
Copper (Cu²⁺)Can enhance or inhibit production depending on concentration. Often inhibitory at higher levels.Cofactor for various oxidoreductases; can induce oxidative stress at high concentrations.Streptomyces species
Zinc (Zn²⁺)Generally positive effect on biomass and antibiotic yield at optimal concentrations.Cofactor for numerous enzymes, including those in precursor synthesis pathways; stabilizes protein structures.Streptomyces species
Manganese (Mn²⁺)Often stimulates production of secondary metabolites.Cofactor for enzymes like glycosyltransferases and oxidases involved in post-PKS modifications.Streptomyces species
Cobalt (Co²⁺)Can increase yields of certain antibiotics.Component of vitamin B12, a cofactor in methylmalonyl-CoA synthesis (a key PKS precursor).Streptomyces species
Iron (Fe²⁺/Fe³⁺)Essential for growth, but high concentrations can be inhibitory.Critical component of cytochromes and iron-sulfur proteins in primary metabolism and some PKS-modifying enzymes.Streptomyces species

Investigating the Influence of Culture Conditions and Media Additives (e.g., Schiff Bases, Cyclodextrins)

The production of this compound is highly dependent on the optimization of fermentation parameters. Culture conditions such as pH, temperature, aeration, and the composition of the growth medium are critical factors that control both microbial growth and the metabolic flux towards secondary metabolite synthesis. nih.govresearchgate.net Furthermore, the addition of specific chemical agents can profoundly influence biosynthetic efficiency.

Schiff Bases: Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are versatile ligands capable of forming stable complexes with a wide range of metal ions. researchgate.netbiointerfaceresearch.com Their introduction into a fermentation medium can serve as a strategy to modulate the bioavailability of essential metal cofactors. By forming complexes, Schiff bases can increase the solubility of certain metal salts or act as a delivery system, ensuring a sustained supply of ions required by the biosynthetic machinery. arpgweb.combanglajol.info The specific effect depends on the structure of the Schiff base and the metal ion it chelates. For instance, a Schiff base-copper complex might enhance the activity of a copper-dependent hydroxylase involved in the post-PKS modification of the hexaene macrolide ring. biointerfaceresearch.com

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net This structure allows them to encapsulate nonpolar molecules, such as the polyene macrolide product, within their core. The addition of cyclodextrins to the culture medium can lead to several beneficial effects:

Reduced Product Toxicity: Polyene antibiotics can exhibit toxicity towards their own producer organisms by disrupting cell membranes. Cyclodextrins can sequester the produced hexaene, reducing its effective concentration in the medium and alleviating feedback inhibition or toxicity.

Enhanced Product Stability: The hydrophobic polyene chain is protected from degradation when encapsulated within the cyclodextrin cavity.

Improved Secretion: By complexing with the product, cyclodextrins may facilitate its transport out of the cell.

The table below details the influence of various culture parameters and additives on polyketide production, which can be extrapolated for optimizing this compound biosynthesis.

Parameter/AdditiveGeneral Effect on Polyene/Polyketide ProductionTypical Optimized Range/Concentration
pHAffects nutrient uptake and enzyme activity. Optimal pH for production may differ from optimal pH for growth.6.0 - 8.0
TemperatureInfluences growth rate and enzyme stability. Lower temperatures often favor secondary metabolite production.25°C - 30°C
Carbon SourceGlucose and starch are common sources. The type and concentration can induce or repress biosynthesis.20 - 60 g/L
Nitrogen SourceSoybean meal, yeast extract, and ammonium salts are frequently used. The carbon-to-nitrogen ratio is a critical factor.1 - 10 g/L
Schiff BasesModulate metal ion availability, potentially increasing the activity of metalloenzymes in the biosynthetic pathway.Variable (µM to mM range)
Cyclodextrins (e.g., β-CD)Increase product yield by reducing toxicity and feedback inhibition.5 - 20 g/L

Metabolic Engineering Approaches for Biosynthetic Pathway Diversification

Metabolic engineering offers powerful tools to enhance the production of this compound and to generate novel, structurally diverse analogues with potentially improved properties. aiche.org These strategies target the genetic blueprint of the producing organism to reprogram its metabolic pathways.

Key metabolic engineering strategies include:

Biosynthetic Gene Cluster (BGC) Engineering: The core of hexaene synthesis is the PKS multi-enzyme complex. Genetic manipulation of the PKS-encoding genes allows for the creation of novel structures. This can involve:

Module Swapping/Deletion: Exchanging, adding, or deleting entire modules within the PKS can lead to polyketide chains of different lengths or with altered side chains.

Domain Inactivation/Modification: Altering the domains within a module, such as the ketoreductase (KR) or dehydratase (DH) domains, can change the reduction state at specific carbon positions, leading to new patterns of hydroxyl groups and double bonds in the macrolide ring. researchgate.net

Regulatory Network Engineering: The expression of polyene BGCs is often tightly controlled by a complex regulatory network, and many clusters are silent under standard laboratory conditions. Overexpression of pathway-specific activator genes, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, can "turn on" or significantly upregulate the entire biosynthetic pathway, leading to dramatically increased yields. researchgate.net

Heterologous Expression: The native producer of a polyene may be slow-growing or difficult to manipulate genetically. To overcome this, the entire BGC can be cloned and transferred into a well-characterized, robust heterologous host, such as Streptomyces albus or Streptomyces coelicolor. researchgate.net This approach facilitates high-level production and simplifies further genetic engineering efforts.

The following table summarizes common metabolic engineering targets and their intended outcomes for polyene biosynthesis.

Engineering StrategyTarget Gene/PathwayExpected Outcome
Precursor EngineeringAcetyl-CoA Carboxylase (acc genes)Increased malonyl-CoA pool, leading to higher product yield.
PKS Module EngineeringPolyketide Synthase (PKS) genesGeneration of novel polyene analogues with altered backbone structures.
Post-PKS ModificationCytochrome P450 hydroxylases, glycosyltransferasesCreation of derivatives with different hydroxylation or glycosylation patterns.
Regulatory EngineeringPathway-specific activators (e.g., SARPs)Activation or enhancement of BGC expression, increasing overall yield.
Heterologous ExpressionEntire Biosynthetic Gene Cluster (BGC)High-level production in an optimized host organism.

Structural Elucidation and Advanced Spectroscopic Characterization of Hexaene H 85

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed insight into the carbon skeleton and the stereochemical arrangement of atoms. For a molecule as complex as hexaene H-85 (candicidin D), a suite of 1D and 2D NMR experiments is required for a complete assignment of proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide initial information on the chemical environments of the nuclei. The ¹H NMR spectrum reveals the number of different proton types and their electronic environments, while integration gives the relative number of protons for each signal. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the complexity of the carbon framework.

Two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH). It is used to trace out the spin systems within the molecule, helping to connect fragments of the structure.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting the spin systems and isolated fragments identified by COSY and HSQC. It is particularly useful for identifying connections across quaternary carbons, ester linkages, and glycosidic bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry and three-dimensional conformation in solution.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (Candicidin D)

Functional Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Polyene chain (-CH=CH-) 5.5 - 7.5 120 - 145
Aliphatic chain (-CH₂-, -CH-) 1.2 - 2.5 20 - 50
Carbons bearing hydroxyl groups (-CH-OH) 3.5 - 4.5 60 - 80
Ester Carbonyl (C=O) - 170 - 180
Ketone Carbonyl (C=O) - 190 - 215
Mycosamine (B1206536) sugar protons 3.0 - 5.5 -
Mycosamine sugar carbons - 60 - 105
Aromatic ring (p-aminoacetophenone) 6.5 - 8.0 110 - 155

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For candicidin D, a primary component associated with this compound, HR-ESI-MS analysis has established a molecular formula of C₅₉H₈₄N₂O₁₈. nih.gov The instrument detects the protonated molecule, [M+H]⁺, at a measured mass-to-charge ratio (m/z) of 1109.57938. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern serves as a fingerprint and helps to identify key structural units. For instance, the MS/MS spectrum of the [M+H]⁺ ion of candicidin D reveals characteristic losses of small molecules and structural moieties. nih.gov Key observed fragments include the loss of a water molecule and the cleavage of the glycosidic bond to release the mycosamine sugar, which are invaluable for confirming the structure proposed by NMR data.

Table 2: High-Resolution Mass Spectrometry Data for Candicidin D

Ion Species Calculated Molecular Formula Observed m/z
[M+H]⁺ C₅₉H₈₅N₂O₁₈⁺ 1109.57938
[M+H−H₂O]⁺ C₅₉H₈₃N₂O₁₇⁺ 1091.56827
[M+H−mycosamine−H₂O]⁺ C₅₂H₇₀NO₁₄⁺ 928.48458

Infrared (IR) and Ultraviolet-Visible (UV/VIS) Spectroscopic Methods for Functional Group Analysis and Conjugation Confirmation

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information about a molecule's functional groups and electronic system.

UV/Vis Spectroscopy is particularly important for polyene antibiotics as it directly confirms the extent of the conjugated π-electron system, which is responsible for their characteristic biological activity. The number and position of the absorption maxima (λmax) are indicative of the number of conjugated double bonds. This compound, as its name implies, contains a hexaene chromophore, which results in a distinctive UV/Vis spectrum with several sharp absorption maxima. Studies on candicidin show characteristic absorption peaks in the range of 360-410 nm, which is definitive for a hexaene macrolide. nih.govejurnal-analiskesehatan.web.id

Table 3: UV/Vis Absorption Maxima for Candicidin

Source λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) λmax 4 (nm)
Schlegel and Thrum (as cited in literature) 364 384 408 -
Seipke et al. 2011 358 378 400 339

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. An IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Although a specific, fully assigned spectrum for candicidin is not available in the searched literature, the expected absorptions can be predicted based on its known structure.

Table 4: Expected IR Absorption Frequencies for Functional Groups in this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200 - 3500 (broad)
Amine N-H stretch 3300 - 3500
Alkane C-H stretch 2850 - 3000
Alkene/Aromatic =C-H stretch 3000 - 3100
Ester Carbonyl C=O stretch ~1735
Ketone Carbonyl C=O stretch ~1715
Alkene/Aromatic C=C stretch 1600 - 1680
Carboxylate C=O stretch ~1600

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. This technique requires the molecule to be crystallized into a well-ordered lattice. A beam of X-rays is diffracted by the electrons in the crystal, producing a diffraction pattern that can be mathematically transformed into an electron density map, revealing the exact position of each atom.

For many complex natural products, X-ray crystallography has provided the definitive proof of structure and stereoconfiguration. However, obtaining single crystals of sufficient quality for large, flexible, and amphiphilic molecules like polyene macrolide antibiotics can be exceptionally challenging. A review of the scientific literature indicates that a single-crystal X-ray structure for this compound or candicidin has not been reported. Therefore, its absolute stereochemistry has been inferred primarily through NMR studies and chemical degradation methods.

Chromatographic Methods for Isolation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the isolation of natural products from complex fermentation broths and for the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive qualitative technique used to monitor the progress of extraction and purification, and to select appropriate solvent systems for column chromatography. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to ascend the plate. Compounds separate based on their differential affinity for the stationary and mobile phases, and their positions are quantified by the retention factor (Rf value). For polyene antibiotics, a mixture of polar and non-polar solvents is typically required for effective separation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification and purity analysis of compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile or methanol), is commonly employed. scispace.com The compound is detected as it elutes from the column, typically using a UV/Vis detector set to one of the absorption maxima of the polyene chromophore (e.g., 408 nm). The time at which a compound elutes is its retention time (Rt), which is characteristic for a given set of conditions. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

Table 5: Representative HPLC Conditions for Polyene Macrolide Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate)
Flow Rate ~1.0 mL/min
Detection UV/Vis at λmax (e.g., 408 nm)
Retention Time (Rt) Dependent on specific compound and conditions

Mechanistic Investigations at the Molecular and Cellular Level

Research Methodologies for Investigating Interactions with Biological Membranes

Investigating the interactions of compounds like hexaene H-85 with biological membranes requires a variety of research methodologies. Given that this compound is a polyene antibiotic known to target fungal cell membranes, techniques that assess membrane integrity, fluidity, and the presence of specific membrane components are crucial.

Methods for studying interactions with biological membranes include techniques that evaluate changes in membrane properties upon exposure to the compound. For instance, studies on other compounds interacting with membranes have utilized methods like X-ray diffraction and molecular dynamics (MD) simulations to understand their distribution within model membranes and their effects on structural, dynamic, and elastic properties. researchgate.net Impedance spectroscopy and patch-clamp techniques are also employed to follow the electrical resistance of biological membranes, providing insights into how compounds might alter ion permeability or form channels. acs.org

While specific studies detailing the methodologies used for this compound's interaction with biological membranes were not extensively found, the known mechanism of action of polyene antibiotics suggests the application of techniques such as:

Spectrophotometry: Measuring absorbance changes at specific wavelengths (e.g., λmax = 364 nm for this compound) can be used to quantify the presence and concentration of the antibiotic in different fractions, including those associated with membranes. nih.gov

Fluorescence Spectroscopy: Techniques involving fluorescent probes that are sensitive to membrane fluidity, potential, or the formation of pores can provide real-time information on the impact of this compound on membrane properties.

Microscopy: Techniques like fluorescence microscopy or electron microscopy might be used to visualize the effects of this compound on cell morphology and membrane integrity.

Leakage Assays: Measuring the release of intracellular components (e.g., ions like potassium or molecules like ATP) from cells treated with this compound can indicate membrane damage and pore formation. ontosight.ai

These methodologies, commonly applied in studying membrane-active agents, would be relevant for a comprehensive investigation into how this compound interacts with and disrupts biological membranes, particularly those of fungi.

Cellular Pathway Perturbation Studies in Model Organisms (in vitro mechanistic focus)

Cellular pathway perturbation studies aim to understand how a compound interferes with normal cellular processes. For this compound, with its known antifungal activity, in vitro studies using fungal model organisms are particularly relevant. The primary mechanism of action identified for this compound involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and leakage of vital cellular contents. ontosight.ai This directly perturbs pathways related to maintaining cellular homeostasis, osmotic balance, and energy production (due to ATP leakage). ontosight.ai

While detailed in vitro studies specifically on this compound's perturbation of various fungal cellular pathways were not extensively found, the established mechanism implies the perturbation of:

Ion Transport Pathways: The formation of pores disrupts the selective permeability of the membrane, leading to uncontrolled efflux of ions like potassium. ontosight.ai

Energy Metabolism: Leakage of ATP directly impacts energy-dependent processes within the cell. ontosight.ai

Osmoregulation: The disruption of osmotic balance due to leakage can lead to cell lysis. ontosight.ai

Studies on the production of this compound by Streptomyces hygroscopicus have investigated the impact of different media compositions on antibiotic production, which indirectly relates to the metabolic pathways of the producing organism. For example, research has explored the influence of various carbon and nitrogen sources, such as glucose, lactose, glycerol, and isatin-Schiff bases, on the yield of this compound. nih.govresearchgate.netresearchgate.net These studies, while focused on production, highlight how external factors can perturb the metabolic pathways involved in antibiotic biosynthesis in the model organism Streptomyces hygroscopicus.

Medium ComponentImpact on this compound ProductionReference
Isatin-3-thiosemicarbazoneIncreased production nih.gov
Isatin-3-semicarbazoneStimulated production nih.gov
Isatin-3-phenylhydrazoneStimulated production nih.gov
GlucoseBest carbon source tested researchgate.net
GlycerolBest carbon source tested among investigated ones researchgate.net
β-cyclodextrine inclusion complex of isatin-3-thiosemicarbazoneMaximized production researchgate.net

These findings, while not directly on the target organism's cellular pathways perturbed by this compound, illustrate the type of in vitro studies conducted in the context of this compound, focusing on the producing organism.

Identification and Characterization of Putative Molecular Targets in Pre-clinical Systems

The primary molecular target of this compound, consistent with other polyene antibiotics, is ergosterol in the fungal cell membrane. ontosight.ai Ergosterol is a sterol unique to fungal membranes and plays a crucial role in maintaining membrane fluidity and integrity. ontosight.ai The selective toxicity of this compound towards fungi over mammalian cells is attributed to the higher affinity of the antibiotic for ergosterol (in fungal membranes) compared to cholesterol (the primary sterol in mammalian membranes). ontosight.ai

The interaction with ergosterol leads to the formation of pores or channels within the membrane. ontosight.ai This pore formation is a key aspect of the mechanism by which this compound exerts its antifungal effect. The characterization of this interaction involves understanding the binding stoichiometry, the structural changes induced in the membrane upon binding, and the nature of the pores formed.

While specific detailed studies on the binding kinetics and structural characterization of this compound's interaction with ergosterol were not extensively found in the provided search results, the general mechanism for polyene antibiotics involves:

Binding to Ergosterol: The polyene structure of this compound intercalates into the lipid bilayer and forms complexes with ergosterol molecules. ontosight.ai

Pore Formation: Multiple antibiotic-ergosterol complexes self-associate to form transmembrane channels or pores. ontosight.ai

Membrane Permeabilization: The formation of these pores leads to an increase in membrane permeability, allowing the leakage of essential ions and molecules. ontosight.ai

Research methodologies for identifying and characterizing this target and interaction in pre-clinical systems would include:

Liposome Binding Assays: Using liposomes with varying sterol compositions (e.g., containing ergosterol or cholesterol) to assess the binding affinity of this compound.

Electrophysiological Studies: Patch-clamp techniques on model membranes or fungal cells to directly measure ion channel activity induced by this compound. acs.org

Solid-State NMR and EPR Spectroscopy: To study the structural arrangement and dynamics of this compound and ergosterol within the membrane.

Molecular Dynamics Simulations: To model the interaction of this compound with lipid bilayers containing ergosterol and observe pore formation at an atomic level. researchgate.net

The specificity for ergosterol is the fundamental basis for the antifungal activity of this compound and its differentiation from effects on mammalian cells. ontosight.ai

Studies on the Influence of this compound on Microbial Cellular Processes

This compound primarily influences microbial cellular processes in fungi by disrupting the cell membrane. ontosight.ai This disruption leads to a cascade of events that impair essential cellular functions. The key microbial cellular processes affected include:

Membrane Integrity and Permeability: The formation of pores in the ergosterol-containing membrane compromises its barrier function, leading to leakage of intracellular components. ontosight.ai This is a direct influence on a fundamental cellular process.

Maintenance of Ion Homeostasis: The leakage of ions, particularly potassium, disrupts the electrochemical gradient across the membrane, which is vital for many cellular processes, including nutrient transport and maintaining cell volume. ontosight.ai

Cell Wall Synthesis and Maintenance: While the primary target is the membrane, the severe disruption of cellular homeostasis can indirectly impact cell wall synthesis, which is closely linked to membrane integrity in fungi.

Growth and Reproduction: The combined effects of membrane damage, ion imbalance, and energy depletion inhibit fungal growth and reproduction, ultimately leading to cell death. ontosight.ai

For example, the use of isatin-Schiff bases as a nitrogen source in the culture medium for Streptomyces hygroscopicus has been shown to increase this compound concentration compared to basal medium. nih.gov

Medium with Nitrogen SourceThis compound Concentration (μg/cm³)Reference
Basal medium212 nih.gov
Medium with Isatin-3-thiosemicarbazone372 nih.gov
Medium with Isatin-3-semicarbazone293 nih.gov
Medium with Isatin-3-phenylhydrazone329 nih.gov

This demonstrates how manipulating the microbial environment can influence the cellular processes (biosynthesis) leading to this compound production.

While this compound is primarily known for its antifungal activity, some studies on microbial extracts from Streptomyces species, which can produce compounds like this compound, have also explored antibacterial activity. researchgate.net However, the core mechanism of this compound is centered on its interaction with ergosterol in fungal membranes, distinguishing it from mechanisms targeting bacterial structures like peptidoglycan cell walls or bacterial membranes which have different lipid compositions. ontosight.ainih.gov

Analytical and Bioanalytical Method Development for Hexaene H 85 Research

Quantitative Determination Methods for Hexaene H-85 in Fermentation Broth

Quantitative determination of this compound in fermentation broth is a key step in optimizing its production. A common approach involves solvent extraction followed by spectrophotometric analysis. After fermentation, antibiotics like this compound can be extracted from the broth using solvents such as n-butanol and ethyl acetate. The concentration of this compound is then determined by measuring the absorbance of the extracted solution using a UV/VIS spectrophotometer. This compound exhibits a maximum absorbance at a wavelength (λmax) of 364 nm. This UV/VIS spectrophotometry method has been utilized in studies investigating the impact of different media compositions on antibiotic production by Streptomyces hygroscopicus.

For instance, research has shown that modifying the fermentation medium with isatin-Schiff bases can influence the maximum concentration of this compound achieved. In one study, a basal medium resulted in a maximum this compound concentration of 212 μg cm⁻³, while a medium supplemented with isatin-3-thiosemicarbazone (ITC) led to a significantly higher concentration of 372 μg cm⁻³. Other isatin-Schiff bases, isatin-3-semicarbazone (ISC) and isatin-3-phenylhydrazone (IPH), also stimulated production compared to the basal medium, yielding 293 μg cm⁻³ and 329 μg cm⁻³, respectively.

The process for quantitative determination typically involves centrifuging the fermentation broth to separate the mycelial biomass, followed by extraction of the antibiotics from the supernatant. The biomass itself can also be quantified by measuring its dry weight after drying.

Here is a table summarizing the maximum this compound concentrations observed with different media supplements:

Medium SupplementMaximum this compound Concentration (μg cm⁻³)
Basal Medium212
Isatin-3-thiosemicarbazone (ITC)372
Isatin-3-semicarbazone (ISC)293
Isatin-3-phenylhydrazone (IPH)329

Chromatographic Separation Techniques for this compound and its Derivatives/Precursors

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in fermentation broth, as well as for isolating and analyzing potential derivatives or precursors. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for this purpose.

While specific details on the chromatographic separation of this compound itself are limited in the provided context, the principles of chromatographic separation are broadly applicable. Chromatography separates mixtures based on the differential distribution of components between a stationary phase and a mobile phase. Various factors, including the nature of the stationary phase, the composition of the mobile phase, and the properties of the analytes, influence the separation efficiency.

Studies on related compounds and general chromatographic practices provide insight into potential approaches. For instance, HPLC is widely used for the separation and analysis of various organic compounds. Mobile phases often consist of mixtures of solvents, such as hexane, ethanol, methanol, or acetonitrile, in varying ratios. The choice of stationary phase depends on the chemical properties of the compounds to be separated, with chiral stationary phases being used for the separation of enantiomers.

For the extraction of compounds from fermentation broths or other matrices prior to chromatographic analysis, solvent extraction is a common initial step. Solvents like ethyl acetate, n-butanol, hexane, and chloroform (B151607) have been reported for extracting antibiotics and other organic compounds. Following extraction, techniques such as solid-phase extraction (SPE) or column chromatography with materials like silica (B1680970) gel or Florisil can be used for sample clean-up and preliminary separation.

The optimization of chromatographic conditions, including mobile phase composition, flow rate, and column temperature, is crucial to achieve satisfactory separation and resolution of the target compound and related substances. Detection of separated compounds is often achieved using UV/VIS detectors, which measure absorbance at specific wavelengths.

Theoretical and Computational Chemistry Studies on Hexaene H 85

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the quantum mechanical properties of molecules like Hexaene H-85. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as structural optimization. By minimizing the energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These optimized geometries are fundamental for understanding the molecule's reactivity and interactions.

Beyond structural optimization, DFT is a powerful tool for elucidating the electronic properties of this compound. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are readily calculated. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps, which visualize the distribution of electrons within the molecule. This allows for the identification of electron-rich and electron-deficient regions, crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution and its potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of atoms and reveal the molecule's conformational landscape. This is particularly important for a flexible molecule like a hexaene, which can adopt numerous conformations.

MD simulations allow for a thorough exploration of the potential energy surface, identifying various low-energy conformers and the energy barriers between them. This conformational analysis is critical for understanding how the shape of this compound might influence its biological activity or material properties. The simulations can be performed in various environments, such as in a vacuum or in the presence of solvent molecules, to mimic realistic conditions.

Moreover, MD simulations are invaluable for studying the interactions between this compound and other molecules, such as proteins or other small molecules. By placing this compound in a simulation box with its potential binding partners, researchers can observe the dynamics of their interaction, including the formation and breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions. This provides a detailed, atomistic understanding of the binding process, which is essential for drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For this compound, QSAR models can be developed to predict the activity of newly designed analogs, thereby streamlining the process of identifying more potent or selective compounds.

The first step in QSAR modeling is to generate a set of molecular descriptors for this compound and its analogs. These descriptors are numerical values that encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A diverse range of descriptors can be calculated, from simple constitutional descriptors to more complex 3D descriptors derived from the molecule's conformation.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of hypothetical molecules that have not yet been synthesized, allowing chemists to prioritize the synthesis of the most promising candidates. This in silico screening can significantly reduce the time and cost associated with the discovery of new active compounds based on the this compound scaffold.

In Silico Prediction of Biosynthetic Intermediates and Enzyme Mechanisms

Understanding the biosynthesis of a natural product like this compound is a complex endeavor. In silico methods can provide valuable insights into the plausible biosynthetic pathways, the structures of key intermediates, and the mechanisms of the enzymes involved. By applying principles of retrosynthesis and known biochemical transformations, computational tools can propose hypothetical pathways leading to the final structure of this compound.

Computational docking and molecular dynamics simulations can be employed to study the interaction of proposed biosynthetic intermediates with the active sites of enzymes potentially involved in the pathway. These simulations can help to assess the feasibility of a particular reaction step and provide clues about the catalytic mechanism. For example, by modeling the substrate within the enzyme's active site, researchers can identify key amino acid residues that may be involved in catalysis.

Comparative Academic Studies of Hexaene H 85

Structural and Biosynthetic Comparisons with Other Polyene Macrolide Antibiotics (e.g., Mediomycins, Endomycin, Hexafungin, Nystatin (B1677061), Azalomycine B)

Polyene macrolide antibiotics are a class of natural products typically produced by Streptomyces species, characterized by a macrocyclic lactone ring containing a series of conjugated double bonds and often glycosylated with an amino sugar. annualreviews.org These structural features contribute to their biological activities, primarily antifungal. annualreviews.org

Hexaene H-85 is described as a linear polyene, distinguishing it structurally from macrocyclic polyene macrolides like nystatin. researchgate.net It contains a hexaene moiety, referring to six conjugated double bonds, and a conjugated oxo-triene group. researchgate.net This places it within the hexaene subgroup of polyene antibiotics, which are noted as being among the smallest and less characterized polyene groups. mdpi.com

In comparison, nystatin, a well-studied polyene macrolide produced by Streptomyces noursei, possesses a large 38-membered macrolactone ring with two sets of conjugated double bonds (four and two), sometimes leading to its classification as a "degenerated heptaene". annualreviews.orgwikipedia.orgntnu.no Nystatin also features a mycosamine (B1206536) deoxysugar moiety attached to the macrolactone ring and an exocyclic carboxyl group. wikipedia.orgntnu.no The biosynthesis of nystatin involves a type I polyketide synthase (PKS) pathway for the assembly of the macrolactone core, followed by post-PKS modifications catalyzed by tailoring enzymes such as P450 monooxygenases (e.g., NysL and NysN) and glycosyltransferases (e.g., NysDI) responsible for hydroxylation, oxidation, and sugar attachment. ntnu.noasm.orgnih.govresearchgate.net

Mediomycins A and B, isolated from Streptomyces mediocidicus, are also linear polyene polyketide antibiotics with antifungal activity. nih.govnih.govencyclopedia.pubresearchgate.net Structural similarities exist between mediomycin A and clethramycin, with a key difference being the presence of an amino moiety in mediomycin A compared to a guanidino group in clethramycin. nih.gov The biosynthesis of mediomycin A involves the hydrolysis of this guanidino group by an amidinohydrolase. encyclopedia.pubnih.gov Like nystatin, mediomycin biosynthesis involves a modular PKS system. beilstein-journals.org

Azalomycine B (also known as Elaiophylin), another antibiotic produced by Streptomyces hygroscopicus CH-7 alongside this compound, is structurally distinct. researchgate.net It is characterized as an antibacterial antibiotic with a macrodiolide structure, not a polyene macrolide. researchgate.net

A comparative overview of the structural features of these compounds is presented in Table 1.

CompoundStructural ClassPolyene System FeaturesKey Additional FeaturesSource Organism
This compoundLinear PolyeneHexaene, conjugated oxo-triene moiety researchgate.netNot fully characterized researchgate.netStreptomyces hygroscopicus CH-7 researchgate.net
Mediomycin ALinear PolyeneTridecaene (implied from structure) nih.govuni.luAmino moiety, sulfated nih.govencyclopedia.pubStreptomyces mediocidicus nih.govencyclopedia.pubresearchgate.net
Mediomycin BLinear PolyeneTridecaene (implied from structure) nih.govuni.luNot sulfated uni.luStreptomyces mediocidicus nih.govencyclopedia.pub
EndomycinPolyene Macrolide?Structurally similar to this compound researchgate.netInformation limitedNot specified
HexafunginPolyene Macrolide?Structurally similar to this compound researchgate.netInformation limitedNot specified
NystatinMacrocyclic PolyeneTetraene/Heptaene (38-membered ring) wikipedia.orgntnu.noMycosamine sugar, carboxyl group wikipedia.orgntnu.noStreptomyces noursei wikipedia.orgntnu.nonih.gov
Azalomycine BMacrodiolideNone (not a polyene) researchgate.netMacrodiolide structure researchgate.netStreptomyces hygroscopicus CH-7 researchgate.net

Biosynthetically, polyene macrolides are assembled through the PKS pathway. The diversity in their structures arises from variations in the PKS modules and the action of post-PKS tailoring enzymes. The presence of a hexaene system in this compound suggests a specific arrangement of PKS modules and subsequent modifications leading to this conjugated system. The biosynthesis of linear polyenes like mediomycins involves distinct PKS machinery compared to the macrocyclic PKS systems of compounds like nystatin. beilstein-journals.org The shared production of this compound and Azalomycine B by the same Streptomyces hygroscopicus strain highlights the capacity of a single organism to produce structurally diverse natural products via different biosynthetic pathways. researchgate.net

Methodological Comparisons in Production and Characterization of Related Natural Products

The production of polyene macrolide antibiotics, including this compound and the comparative compounds, primarily relies on fermentation by Streptomyces species. researchgate.netannualreviews.orgwikipedia.orgntnu.noencyclopedia.pub Optimization of fermentation conditions, including the composition of the culture medium, can influence the yield of these natural products. For instance, studies have investigated the impact of modified media on the production of this compound and Azalomycine B by Streptomyces hygroscopicus CH-7. researchgate.net

Characterization of polyene antibiotics involves a combination of analytical techniques to determine their structure and properties. For compounds like nystatin and mediomycins, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly used for analysis and detection, leveraging the characteristic UV-Vis absorption spectra conferred by their conjugated polyene systems. asm.orgnih.govbeilstein-journals.org High-resolution mass analysis is crucial for determining the molecular formula and identifying related polyenes. beilstein-journals.org

Detailed structural elucidation often involves Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, as demonstrated in the characterization of related natural products and their derivatives. derpharmachemica.com However, the extent of characterization can vary, and this compound is noted as not being fully characterized. researchgate.net

Methodological comparisons in biosynthesis studies involve genetic techniques to analyze biosynthetic gene clusters (BGCs) and enzymatic assays to understand the function of specific tailoring enzymes. Sequencing of genomes and BGCs allows for the identification of genes involved in PKS assembly and post-PKS modifications, as has been done for nystatin and mediomycins. ntnu.noasm.orgnih.govnih.govbeilstein-journals.org Gene inactivation and heterologous expression experiments help in confirming the roles of specific genes and enzymes in the biosynthetic pathway. asm.orgnih.govnih.gov

The methodologies applied to study the biosynthesis and characterization of related polyene macrolides provide a framework for the ongoing investigation of less characterized compounds like this compound. Continued research utilizing these techniques will be essential for a comprehensive understanding of this compound's structure, its biosynthetic pathway, and its relationship to other polyene antibiotics.

Future Research Directions and Translational Perspectives in Academic Science

Strategies for Rational Design of Hexaene H-85 Analogs

Rational design of analogs involves modifying the chemical structure of a compound to enhance desired properties, such as efficacy, specificity, or stability. For this compound, a polyene macrolide nih.gov, rational design strategies could focus on understanding the structure-activity relationship governing its interaction with ergosterol (B1671047). Although specific studies on this compound analog design were not found in the provided search results, general principles of rational design applied to other compounds offer insights nih.govuab.catscispace.comacs.orgmdpi.comnih.gov.

Future research could involve:

Identifying key structural motifs: Pinpointing the specific parts of the this compound molecule critical for ergosterol binding and pore formation. This could involve synthesis of truncated or modified versions of the molecule.

Modifying the polyene chain: Altering the length or degree of unsaturation in the hexaene chain might influence membrane insertion and pore-forming activity.

Introducing functional groups: Adding or changing functional groups could tune properties like solubility, targeting, or reduce potential off-target interactions.

Computational modeling and docking studies could play a significant role in predicting the binding affinity of designed analogs to ergosterol and assessing their potential interactions with other membrane lipids or proteins. nih.gov Subsequent synthesis and evaluation of these rationally designed analogs in in vitro antifungal assays would be crucial to validate computational predictions and identify promising candidates for further investigation.

Integration of Omics Technologies in Biosynthetic Pathway Research

Understanding the biosynthetic pathway of this compound in Streptomyces hygroscopicus is crucial for optimizing its production and potentially engineering novel analogs through synthetic biology. While the producing organism is known ontosight.ai, detailed omics-based research specifically on the this compound biosynthetic pathway was not prominent in the search results. However, omics technologies (genomics, transcriptomics, proteomics, metabolomics) have been successfully applied to elucidate biosynthetic pathways of other natural products from microorganisms nih.govnih.govfrontiersin.orgoup.com.

Integrating omics technologies in this compound biosynthetic research could involve:

Genomics: Sequencing the genome of Streptomyces hygroscopicus strains that produce this compound to identify gene clusters potentially responsible for its biosynthesis. Analyzing gene sequences can provide clues about the enzymes involved.

Transcriptomics: Studying gene expression profiles under different culture conditions known to affect this compound production sigmaaldrich.comnih.gov to identify genes that are upregulated during high production phases.

Proteomics: Analyzing the suite of proteins produced by the bacterium under varying conditions to identify enzymes actively involved in the biosynthetic steps.

Metabolomics: Profiling the intermediate metabolites produced during fermentation to map out the sequence of biochemical reactions leading to this compound. nih.gov

By correlating data from these different omics layers, researchers can construct a comprehensive model of the this compound biosynthetic pathway, identify key enzymes, and understand the regulatory mechanisms involved. This knowledge is foundational for metabolic engineering efforts aimed at increasing yield or producing modified structures.

Potential for Enzyme Engineering in this compound Production

Enzyme engineering offers a powerful approach to enhance the efficiency of specific steps in the this compound biosynthetic pathway or to modify the structure of the final product. nih.govscispace.comnih.govfrontiersin.org Although specific examples of enzyme engineering for this compound were not found, the principles are well-established in biocatalysis and natural product synthesis rsc.orgresearchgate.netmdpi.comvtt.fi.

Potential applications of enzyme engineering include:

Altering substrate specificity: Modifying enzymes to accept different precursor molecules, which could lead to the production of novel this compound analogs.

Enhancing enzyme stability: Engineering enzymes to be more stable under fermentation conditions, improving the robustness of the production process.

Creating chimeric enzymes: Combining domains from different enzymes to create novel biocatalysts with desired activities.

Techniques such as directed evolution and rational enzyme design frontiersin.org could be employed to generate enzyme variants with improved properties. Directed evolution involves introducing random mutations and screening for enhanced activity, while rational design utilizes structural information to guide modifications. frontiersin.org

Development of Advanced in vitro Research Models for Mechanistic Elucidation

Advanced in vitro models are essential tools for gaining a deeper understanding of the mechanism of action of this compound at the cellular and molecular levels. While basic in vitro antifungal assays are standard, more sophisticated models can provide detailed insights into its interaction with fungal membranes and its effects on cellular processes. General in vitro research models are used across various biological studies nih.govbohrium.comcdc.govresearchgate.net.

Future research could focus on developing and utilizing:

Lipid bilayer models: Creating artificial lipid bilayers with varying concentrations of ergosterol and other fungal membrane lipids to study the insertion, pore formation, and membrane disruption activity of this compound using techniques like electrophysiology or fluorescence spectroscopy.

3D fungal culture models: Utilizing 3D culture systems that better mimic the complex environment of fungal infections compared to traditional 2D cultures, allowing for more relevant studies of this compound efficacy and penetration.

Microfluidic devices: Developing microfluidic platforms to study the interaction of this compound with individual fungal cells or small populations under precisely controlled conditions, enabling real-time observation of cellular responses.

In vitro models of fungal-host interaction: Co-culturing fungal cells with relevant host cells (e.g., mammalian cells) in vitro to study the specificity of this compound toxicity and its potential impact on host tissues, building upon the understanding of its preferential binding to ergosterol over cholesterol in mammalian membranes. ontosight.ai

These advanced in vitro models can provide quantitative data and visual evidence to support and extend the current understanding of how this compound exerts its antifungal effects, potentially revealing new aspects of its mechanism and informing the design of improved analogs.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of hexaene H-85?

this compound, a macrolide antibiotic complex, requires rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) is essential for confirming its polyene macrolide structure. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ensures purity (>95% by area normalization). For novel derivatives, comparative analysis with literature data (e.g., Karadžić et al., 1991) is critical . Experimental protocols must include detailed solvent systems, instrument parameters, and validation against reference standards to ensure reproducibility .

Q. How can researchers design a reproducible synthesis protocol for this compound and its analogs?

Synthesis should follow modular macrolide assembly strategies, emphasizing regioselective glycosylation and polyene chain elongation. Document reaction conditions (temperature, catalysts, solvent systems) meticulously, and characterize intermediates at each step. For known compounds, cite prior methods (e.g., Konstantinović et al., 2008); for novel analogs, provide full spectral data and purity metrics in supplementary materials . Include failure cases (e.g., unstable intermediates) to guide troubleshooting .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Use standardized broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Include positive controls (e.g., amphotericin B) and solvent controls. Report data as mean ± SD from triplicate experiments, with raw datasets in appendices . Avoid overinterpreting outliers; instead, use statistical models (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in microbial strains, assay conditions, or compound purity. Conduct a meta-analysis of published MIC values, controlling for variables like inoculum size and growth media. Validate findings via inter-laboratory reproducibility studies and publish negative results to reduce publication bias . For unresolved contradictions, propose hypotheses (e.g., strain-specific resistance mechanisms) for further testing .

Q. What experimental strategies can elucidate the molecular target and mechanism of action of this compound?

Combine transcriptomic profiling (RNA-seq) of treated microbial cells with membrane permeability assays (e.g., propidium iodide uptake) to identify disrupted pathways. Competitive binding assays using radiolabeled this compound and ergosterol analogs can clarify polyene-sterol interactions. For in-depth mechanistic studies, employ cryo-EM to visualize compound-membrane complexes . Discuss limitations (e.g., artifact risks in cell-free systems) transparently .

Q. How should researchers design experiments to assess synergistic or antagonistic effects of this compound with other antimicrobial agents?

Use checkerboard assays to calculate Fractional Inhibitory Concentration Indices (FICIs). For synergy (FICI ≤0.5), validate via time-kill kinetics. Advanced models (e.g., genomic knockouts or efflux pump inhibitors) can identify underlying mechanisms. Publish full interaction matrices and statistical code to enable replication .

Q. What computational approaches are effective for optimizing this compound’s pharmacokinetic properties while retaining bioactivity?

Apply molecular dynamics simulations to predict solubility and plasma protein binding. QSAR models trained on analogs can guide structural modifications (e.g., side-chain halogenation) to enhance stability. Validate predictions via in vitro ADMET assays (e.g., microsomal metabolism) .

Data Management and Reporting Guidelines

  • Raw Data : Archive large datasets (e.g., spectral libraries, MIC matrices) in supplementary materials or repositories like Zenodo. Reference these in the main text with hyperlinks .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document instrument calibration and software versions .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Cite negative results to balance the literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.